molecular formula C16H16FNO B250046 N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide

N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide

Cat. No. B250046
M. Wt: 257.3 g/mol
InChI Key: GHVWFBDKKHYOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide, also known as flumazenil, is a benzodiazepine antagonist that is commonly used in scientific research. This compound has been found to have a variety of applications in the field of neuroscience, particularly in the study of the GABA-A receptor system.

Scientific Research Applications

Flumazenil is commonly used in scientific research as a selective antagonist for the benzodiazepine binding site on the GABA-A receptor. This allows researchers to investigate the role of this receptor system in a variety of physiological and pathological processes, including anxiety, epilepsy, and alcohol withdrawal syndrome. Flumazenil has also been used to study the effects of benzodiazepines on cognitive function, memory, and learning.

Mechanism of Action

Flumazenil acts as a competitive antagonist at the benzodiazepine binding site on the GABA-A receptor. This binding site is responsible for the potentiation of GABAergic neurotransmission, which leads to the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines. By blocking this site, N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide can reverse the effects of benzodiazepine agonists and restore normal GABAergic neurotransmission.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a variety of biochemical and physiological effects in animal models and human subjects. These effects include the reversal of benzodiazepine-induced sedation, the restoration of cognitive function and memory, and the attenuation of the anxiolytic and anticonvulsant effects of benzodiazepines. Flumazenil has also been found to have a low toxicity profile and a short half-life, making it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide as a research tool is its selectivity for the benzodiazepine binding site on the GABA-A receptor. This allows researchers to investigate the specific role of this receptor system in a variety of physiological and pathological processes. Flumazenil also has a low toxicity profile and a short half-life, which makes it a safe and effective tool for use in animal models and human subjects.
However, there are also some limitations to the use of N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide in scientific research. One limitation is that it only targets the benzodiazepine binding site on the GABA-A receptor, and does not affect other sites or receptor systems that may be involved in the processes being studied. Additionally, N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide may have different effects in different animal models or human subjects, depending on factors such as age, sex, and genetic background.

Future Directions

There are many potential future directions for research on N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide and the GABA-A receptor system. One area of interest is the role of this receptor system in the development and treatment of anxiety disorders, such as post-traumatic stress disorder and generalized anxiety disorder. Another area of interest is the potential use of N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide as a treatment for alcohol withdrawal syndrome, which is currently treated with benzodiazepines. Finally, researchers may also investigate the effects of N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide on cognitive function and memory in aging populations, as well as its potential as a treatment for cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide is a benzodiazepine antagonist that has a variety of applications in scientific research. Its selectivity for the benzodiazepine binding site on the GABA-A receptor makes it a valuable tool for investigating the role of this receptor system in a variety of physiological and pathological processes. While there are limitations to its use, N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide has a low toxicity profile and a short half-life, which makes it a safe and effective tool for use in animal models and human subjects. There are also many potential future directions for research on N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide and the GABA-A receptor system, which could have important implications for the development of new treatments for a variety of disorders.

Synthesis Methods

Flumazenil can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with ethylamine, followed by the reaction of the resulting compound with sodium hydride and 2-fluorobenzoyl chloride. The final product is then purified using column chromatography.

properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3 g/mol

IUPAC Name

N-ethyl-2-fluoro-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C16H16FNO/c1-3-18(13-8-6-7-12(2)11-13)16(19)14-9-4-5-10-15(14)17/h4-11H,3H2,1-2H3

InChI Key

GHVWFBDKKHYOBV-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2F

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.